

Part 1: Executive Summary & Mechanistic Rationale

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Compound of Interest

Compound Name: 2-Methyloxolane-3-carbohydrazide

CAS No.: 1502082-16-7

Cat. No.: B2733553

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In the transition from petrochemical to bio-based manufacturing, 2-methyloxolane (2-MeTHF) has emerged as a superior alternative to Tetrahydrofuran (THF) and Toluene. Unlike THF, which is fully water-miscible and difficult to recover from aqueous waste streams, 2-MeTHF exhibits inverse water solubility and forms a distinct biphasic system, crucial for downstream processing (DSP).

For the biocatalysis community, 2-MeTHF offers a "Goldilocks" polarity (LogP ~1.1). It is hydrophobic enough to strip toxic products from the aqueous phase (mitigating enzyme inhibition) yet polar enough to solubilize diverse organic substrates without denaturing the biocatalyst.

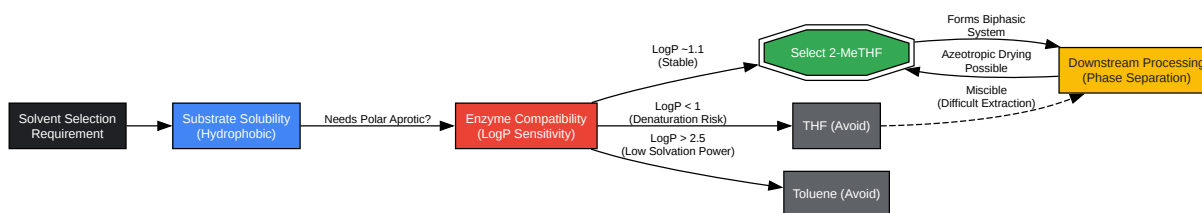
Comparative Solvent Data

The following table contrasts 2-MeTHF with traditional solvents, highlighting why it is the preferred choice for scale-up.

Feature	2-Methyloxolane (2-MeTHF)	Tetrahydrofuran (THF)	Toluene	Impact on Biocatalysis
Origin	Bio-based (Furfural/Corn cobs)	Petrochemical	Petrochemical	Aligns with Green Chemistry Principle #7.
Boiling Point	80.2 °C	66 °C	110.6 °C	Higher thermal ceiling for thermophilic enzymes; reduced evaporative loss.
Water Solubility	~14 g/100g (Inverse solubility)	Miscible	<0.1 g/100g	Critical: Enables biphasic reaction & easy aqueous workup.
LogP	~1.1	0.46	2.73	Ideal range for enzyme stability (LogP > 1 is generally preferred for hydrolases).
Peroxide Formation	Yes (Slower than THF)	Yes (Rapid)	No	Requires stabilization (BHT), but safer handling profile than THF.

Part 2: Mechanistic Logic & Solvent Selection

The decision to switch to 2-MeTHF is driven by downstream efficiency and enzyme longevity. The diagram below illustrates the decision matrix for selecting 2-MeTHF over conventional solvents.



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Figure 1: Decision logic for selecting 2-MeTHF based on enzyme stability (LogP) and process efficiency (Phase Separation).

Part 3: Experimental Protocols

Protocol A: Lipase-Catalyzed Kinetic Resolution (KR)

Application: Enantioselective acylation of secondary alcohols (e.g., rac-1-phenylethanol).

Enzyme: *Candida antarctica* Lipase B (CALB), immobilized (e.g., Novozym 435).

Reagents:

- Substrate: rac-1-phenylethanol (100 mM)
- Acyl Donor: Vinyl acetate (2 equiv.)
- Solvent: Anhydrous 2-MeTHF (Stabilized with BHT)
- Catalyst: Novozym 435 (10 mg/mL)

Step-by-Step Methodology:

- Preparation: In a 20 mL glass vial, dissolve 122 mg (1 mmol) of rac-1-phenylethanol in 10 mL of anhydrous 2-MeTHF.
- Acyl Donor Addition: Add 185 μ L (2 mmol) of vinyl acetate.

- Note: Vinyl acetate is irreversible; the byproduct is acetaldehyde (volatile), driving equilibrium.
- Enzyme Addition: Add 100 mg of Novozym 435 beads.
- Incubation: Seal the vial and incubate at 40–50 °C in an orbital shaker (200 rpm).
 - Why 2-MeTHF? The higher boiling point (80°C) allows operation at 50°C without significant solvent loss, increasing reaction rate compared to THF (BP 66°C).
- Monitoring: Sample 50 µL aliquots at 1, 3, 6, and 24 hours. Dilute in mobile phase (n-heptane/IPA) and analyze via Chiral HPLC (e.g., Chiralcel OD-H column).
 - Target: 50% conversion (theoretical maximum for KR).
- Workup (The 2-MeTHF Advantage):
 - Filter off the enzyme beads (can be washed with 2-MeTHF and reused).
 - Wash: Add water (5 mL) to the filtrate. Unlike THF, 2-MeTHF will form a distinct upper organic layer.
 - Wash the organic layer to remove residual acetaldehyde/acetic acid.
 - Dry the organic phase (MgSO₄) and evaporate to yield the (R)-acetate and (S)-alcohol.

Protocol B: Whole-Cell Biphasic Reduction

Application: Bioreduction of hydrophobic ketones using *E. coli* overexpressing ADH. System: Biphasic (Buffer / 2-MeTHF).

Reagents:

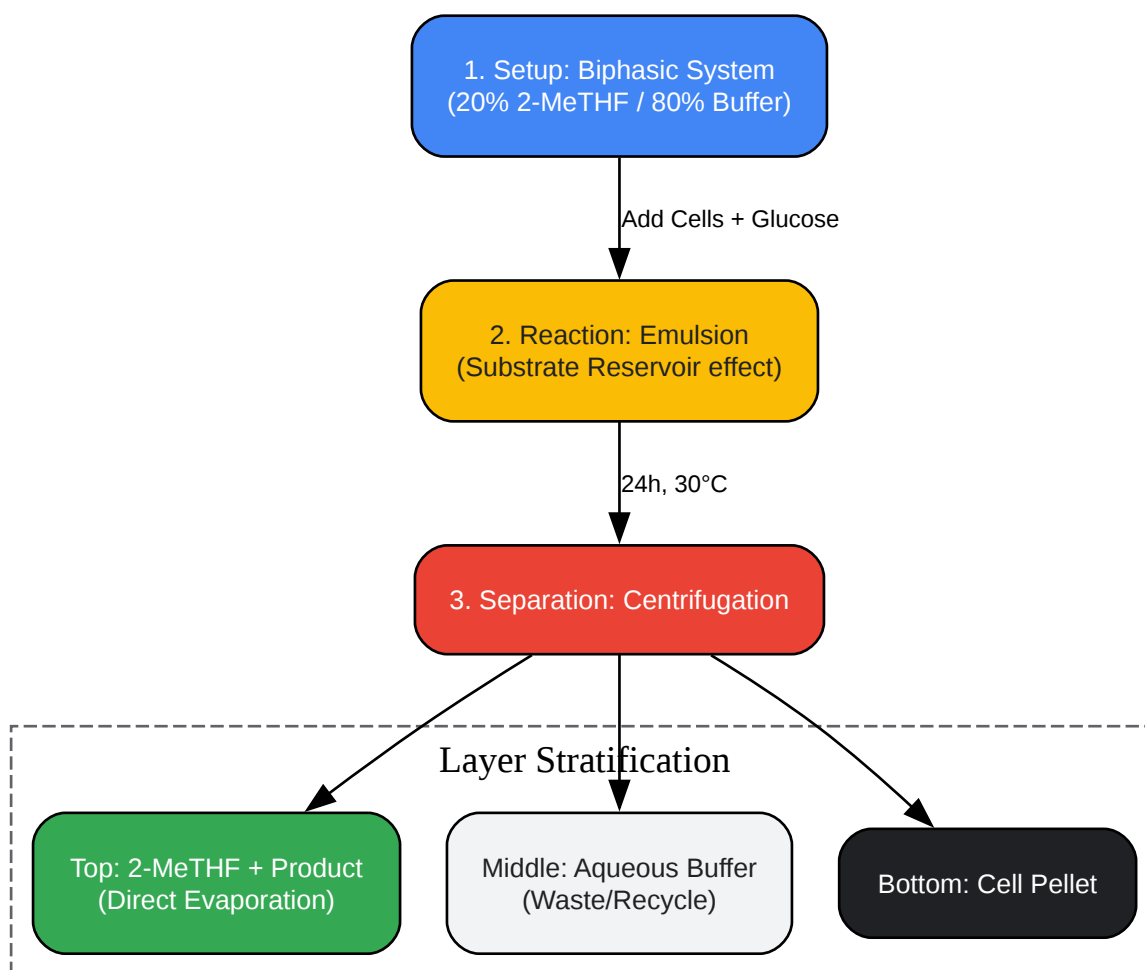
- Aqueous Phase: 50 mM Phosphate Buffer (pH 7.5), 10% Glucose (Cofactor recycling).
- Organic Phase: 2-MeTHF containing 50-100 mM Substrate (e.g., Acetophenone derivative).
- Biocatalyst: Lyophilized *E. coli* cells (ADH + GDH).

Step-by-Step Methodology:

- Phase Preparation:
 - Dissolve the hydrophobic ketone substrate in 2-MeTHF.
 - Prepare the buffer solution with glucose and MgCl₂ (1 mM).
- Reaction Setup:
 - Combine Organic:Aqueous phases in a 1:4 ratio (e.g., 2 mL 2-MeTHF : 8 mL Buffer) in a baffled flask.
 - Mechanistic Insight: 2-MeTHF acts as a reservoir for the toxic substrate (keeping aqueous concentration below inhibitory levels) and an extraction sink for the product (preventing product inhibition).
- Initiation: Add E. coli cells (20-40 g cdw/L) to the aqueous phase.
- Agitation: Shake vigorously (250 rpm) at 30 °C.
 - Critical: Ensure an emulsion forms to maximize mass transfer area, but rely on 2-MeTHF's properties for rapid separation upon stopping agitation.
- Downstream:
 - Centrifuge the mixture (4000 rpm, 10 min).
 - Result: Three layers will form: Pellet (Cells) -> Aqueous (Buffer) -> Organic (2-MeTHF + Product).
 - Decant the top 2-MeTHF layer. This contains >90% of your product due to the high partition coefficient.

Part 4: Workflow Visualization

The following diagram details the Biphasic Whole-Cell Reduction workflow, emphasizing the ease of separation.



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Figure 2: Workflow for Biphasic Whole-Cell Biotransformation. Note the clean separation of the product-rich 2-MeTHF phase.

Part 5: Troubleshooting & Safety

- Peroxides: Like all ethers, 2-MeTHF forms peroxides.[1]
 - Test: Use starch-iodide strips before distilling to dryness.
 - Prevention: Ensure commercial supply contains BHT (200-400 ppm).
- Phase Separation Issues: If an emulsion persists in Protocol B:
 - Add brine (NaCl) to the aqueous phase to increase density difference.

- Filter through a Celite pad to break cell-debris stabilized emulsions.
- Enzyme Inactivation: If conversion stalls:
 - Check pH of the aqueous phase (gluconic acid production from GDH cofactor recycling can lower pH). Add internal pH control (buffer capacity) or titrate.

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